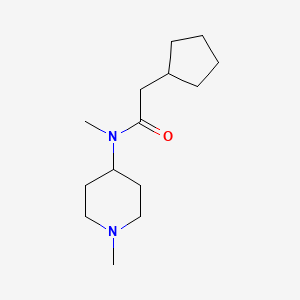
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide, also known as CX-717, is a novel compound that has attracted the attention of researchers due to its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mécanisme D'action
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. This results in an increase in the activity of these receptors, which are involved in synaptic plasticity and memory formation. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide also enhances the release of acetylcholine and glutamate, two neurotransmitters that are important for cognitive function.
Biochemical and Physiological Effects:
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been shown to improve memory and attention in animal models and human clinical trials. It also enhances synaptic plasticity and long-term potentiation, which are important for learning and memory. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been found to increase the release of acetylcholine and glutamate, two neurotransmitters that are important for cognitive function. However, the exact biochemical and physiological effects of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide is its ability to enhance cognitive function without causing significant side effects. This makes it an attractive compound for further research and development. However, one of the limitations of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide is its relatively short half-life, which may limit its effectiveness as a cognitive enhancer.
Orientations Futures
There are several future directions for research on 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without causing significant side effects. Another area of interest is the investigation of the potential therapeutic applications of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide in the treatment of various neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide and its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide involves the reaction of 2-cyclopentylacetic acid with N-methyl-1-methylpiperidin-4-amine in the presence of thionyl chloride. The resulting product is then treated with acetyl chloride to obtain 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. The purity of the compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and learning in animal models and human clinical trials. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has also been investigated for its potential in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-15-9-7-13(8-10-15)16(2)14(17)11-12-5-3-4-6-12/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUAZHXKAKFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

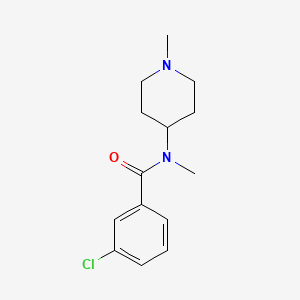
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)

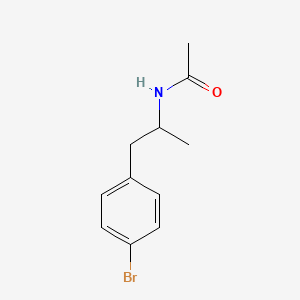
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
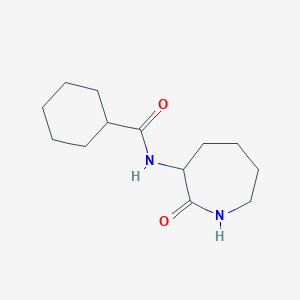


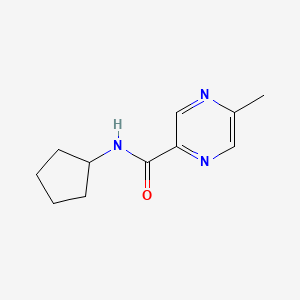
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)


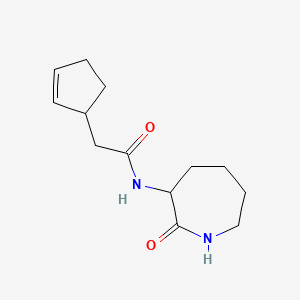
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)